molecular formula C9H5N5O2S B4241571 6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4241571
M. Wt: 247.24 g/mol
InChI Key: ADERUYKTWVOJHR-UHFFFAOYSA-N
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Description

6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C9H5N5O2S and its molecular weight is 247.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 247.01639559 g/mol and the complexity rating of the compound is 304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Compounds related to 6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have demonstrated significant antimicrobial activity. For instance, derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown potential in inhibiting the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungi like Aspergillus niger and Aspergillus nodulans (Reddy et al., 2010). Similarly, another study reported that derivatives of this compound exhibited antibacterial activity against various strains, including Staphylococcus aureus (Seelolla & Ponneri, 2016).

Anticancer Activity

Several studies have explored the anticancer properties of derivatives of this compound. One study found that certain derivatives showed cytotoxicity against Hep-G2 (hepatocellular carcinoma) cell lines (Badr & Barwa, 2011). Another research indicated that fluorinated derivatives exhibited moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer, osteosarcoma, and leukemia (Chowrasia et al., 2017). Additionally, compounds from this class have shown promising anticancer activity in vitro and relatively low acute toxicities in vivo (Charitos et al., 2016).

Antioxidant Activity

The antioxidant properties of this compound derivatives have been investigated. For example, specific triazolo-thiadiazole compounds demonstrated potent antioxidant activity in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies, with some compounds showing higher antioxidant activity than standard references (Sunil et al., 2010).

Anticonvulsant Activities

Derivatives of this compound have also been evaluated for their anticonvulsant activities. A study reported that several compounds in this category exhibited potent anticonvulsant activity in the maximal electroshock test, with some showing broad-spectrum activity in several models and potentially affecting the GABAergic system (Deng et al., 2012).

Antifungal and Antibacterial Activity

Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. Research has found that certain derivatives of this compound demonstrated moderate antibacterial and antifungal activities (Mathew et al., 2006; Amir et al., 2008).

Properties

IUPAC Name

6-(4-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2S/c15-14(16)7-3-1-6(2-4-7)8-12-13-5-10-11-9(13)17-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADERUYKTWVOJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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